![molecular formula C6H5BrN4O B2757303 3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 66865-12-1](/img/structure/B2757303.png)

3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

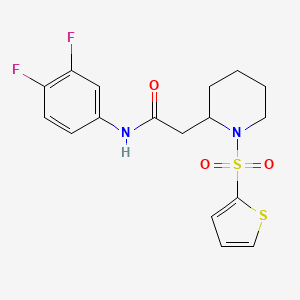

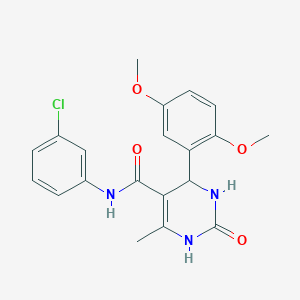

“3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound . It is a part of the pyrazolo[3,4-d]pyrimidine family, which is a fused nitrogen-containing heterocyclic ring system . These compounds are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purine .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involves the linkage of pyrazolo[3,4-d]pyrimidine with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines have been studied extensively. For instance, they have been synthesized using cycloaddition reaction of 1,3-dipolar organic azide and terminal alkyne in the presence of Cu(I) catalyst .Scientific Research Applications

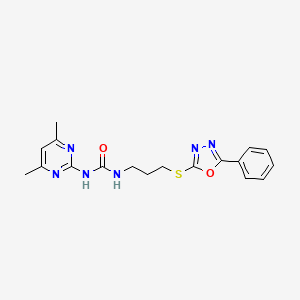

- CDK2 Inhibitors : Researchers have explored derivatives of this compound as potential cyclin-dependent kinase 2 (CDK2) inhibitors. CDK2 plays a crucial role in cell cycle regulation, and inhibiting it can be therapeutically relevant for cancer treatment .

- Anti-Inflammatory Agents : The pyrazolo[3,4-d]pyrimidine scaffold has shown anti-inflammatory activity, making it a candidate for drug development in inflammatory diseases .

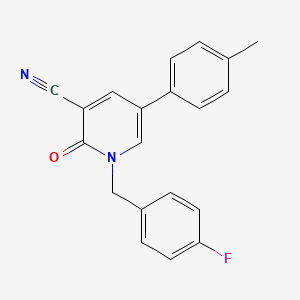

- CDK2 Targeting : The compound’s interaction with CDK2 provides insights into enzyme modulation. Understanding its binding mechanism can aid in designing more effective inhibitors .

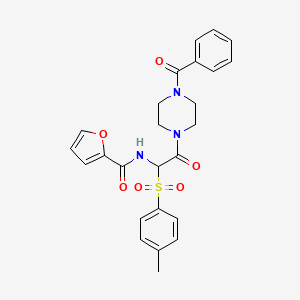

- Organic Semiconductors : Pyrazolo[3,4-d]pyrimidine derivatives have been investigated as organic semiconductors for use in electronic devices. Their unique electronic properties make them promising candidates for thin-film transistors and solar cells .

- Pesticide Development : Researchers have explored pyrazolo[3,4-d]pyrimidine derivatives as potential pesticides due to their structural diversity and bioactivity. These compounds may exhibit insecticidal or herbicidal properties .

- Thioglycoside Derivatives : The synthesis of thioglycoside derivatives based on this scaffold has been investigated. These compounds may have applications in glycosylation reactions and carbohydrate chemistry .

Medicinal Chemistry and Drug Discovery

Chemical Biology and Enzyme Modulation

Materials Science and Organic Electronics

Agricultural Chemistry

Bioorganic Chemistry and Glycoside Derivatives

Pharmacology and Cardiovascular Research

Mechanism of Action

Target of Action

Similar compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have been reported to target cdk2, a cyclin-dependent kinase .

Mode of Action

It’s suggested that similar compounds inhibit their targets by fitting into the active site of the enzyme, forming essential hydrogen bonds .

Biochemical Pathways

Compounds targeting cdk2 are known to influence cell cycle progression and apoptosis .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines .

Action Environment

The synthesis of similar compounds has been reported to be influenced by various factors .

Future Directions

properties

IUPAC Name |

3-bromo-5-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4O/c1-11-2-8-5-3(6(11)12)4(7)9-10-5/h2H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVXBJGDTRBUKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=NNC(=C2C1=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2757220.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2757224.png)

![3-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2757227.png)

![1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B2757233.png)

![5-Chloro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2757234.png)

![3-(3,5-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2757236.png)

![2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2757237.png)

![6-{Imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid](/img/structure/B2757243.png)